

Application Notes and Protocols for the Chlorination of Vinyl Acetate

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Compound of Interest

Compound Name: 1,2-Dichloroethyl acetate

CAS No.: 10140-87-1

Cat. No.: B167441

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Authored by: A Senior Application Scientist

Introduction: The Synthetic Versatility of Chlorinated Vinyl Acetate Derivatives

The chlorination of vinyl acetate is a fundamental and highly versatile reaction in organic synthesis, providing access to a range of valuable chlorinated intermediates. The primary product of this electrophilic addition, **1,2-dichloroethyl acetate**, serves as a crucial building block for the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.^[1] Its bifunctional nature, featuring both an ester and two chlorine atoms, allows for a diverse array of subsequent chemical transformations.^[1]

This application note provides a comprehensive guide to the experimental protocols for the chlorination of vinyl acetate. We will delve into two distinct methodologies: the direct chlorination of vinyl acetate in a batch process and a conceptual protocol for chlorination in an aqueous suspension. The causality behind experimental choices, self-validating system designs, and authoritative grounding are emphasized throughout to ensure scientific integrity and reproducibility.

Reaction Mechanism: Electrophilic Addition of Chlorine to Vinyl Acetate

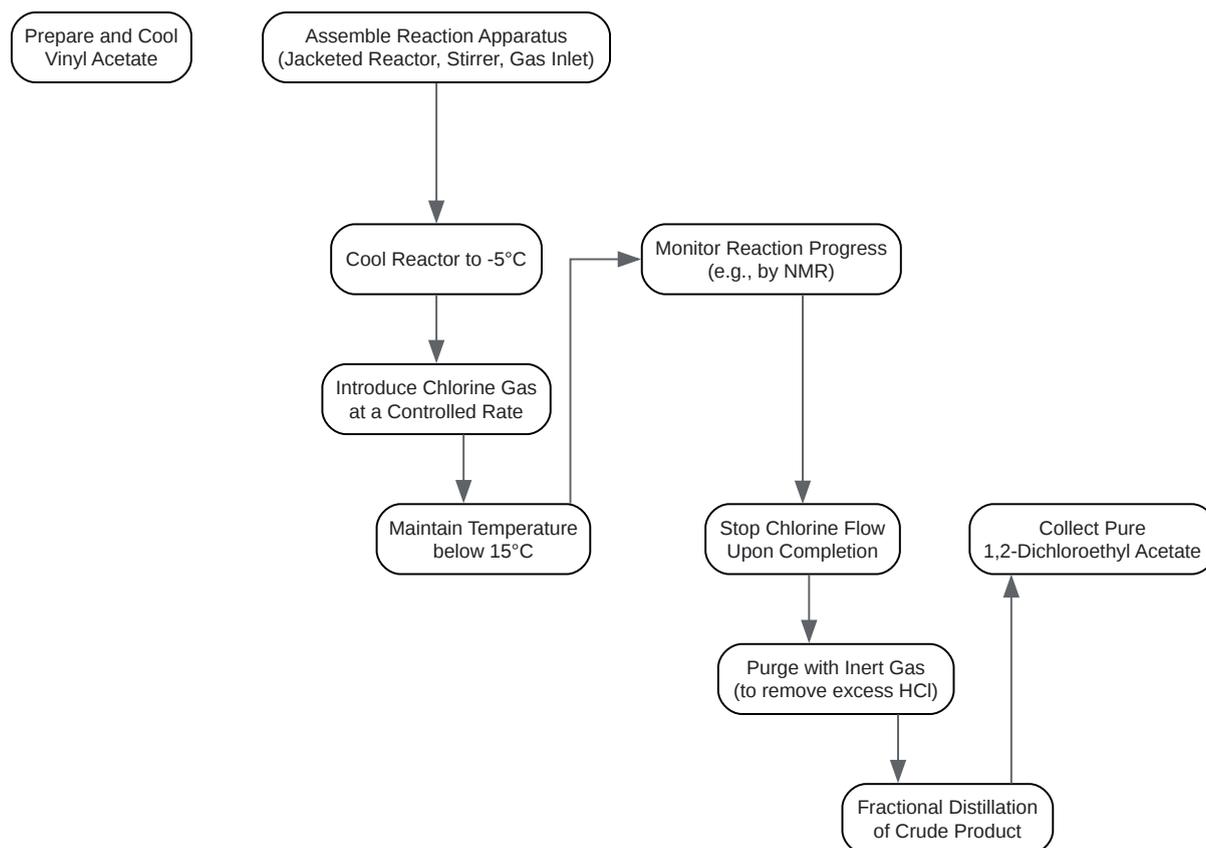
The chlorination of vinyl acetate proceeds through a well-established electrophilic addition mechanism. The electron-rich double bond of the vinyl group in vinyl acetate acts as a nucleophile, attacking a molecule of chlorine. This initial attack leads to the formation of a cyclic chloronium ion intermediate. The chloride ion, acting as a nucleophile, then attacks one of the carbon atoms of the chloronium ion from the side opposite to the bridging chlorine atom, resulting in the formation of the dichlorinated product, **1,2-dichloroethyl acetate**.

The reaction is highly exothermic, and precise temperature control is paramount to prevent the formation of undesirable byproducts such as chloroacetaldehyde and acetyl chloride, which can arise from uncontrolled temperature increases.^[1]

Protocol 1: Direct Chlorination of Vinyl Acetate for the Synthesis of 1,2-Dichloroethyl Acetate (Batch Process)

This protocol details a laboratory-scale batch process for the direct chlorination of vinyl acetate to yield **1,2-dichloroethyl acetate**. The procedure emphasizes rigorous temperature control and the controlled addition of gaseous chlorine.

Experimental Workflow



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Caption: Workflow for the direct chlorination of vinyl acetate.

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Quantity	Purity
Vinyl Acetate	C ₄ H ₆ O ₂	86.09	250 g (2.9 mol)	≥99%
Chlorine Gas	Cl ₂	70.90	~227 g (3.2 mol)	≥99.5%
Diphenylamine (inhibitor)	C ₁₂ H ₁₁ N	169.22	0.5 g	≥99%
Nitrogen Gas	N ₂	28.01	As needed	High purity

Equipment

- 1 L jacketed glass reactor
- Mechanical stirrer
- Gas dispersion tube
- Thermometer or thermocouple
- Cooling circulator
- Gas flow meter
- Scrubber for chlorine gas (e.g., sodium hydroxide solution)
- Fractional distillation apparatus

Step-by-Step Procedure

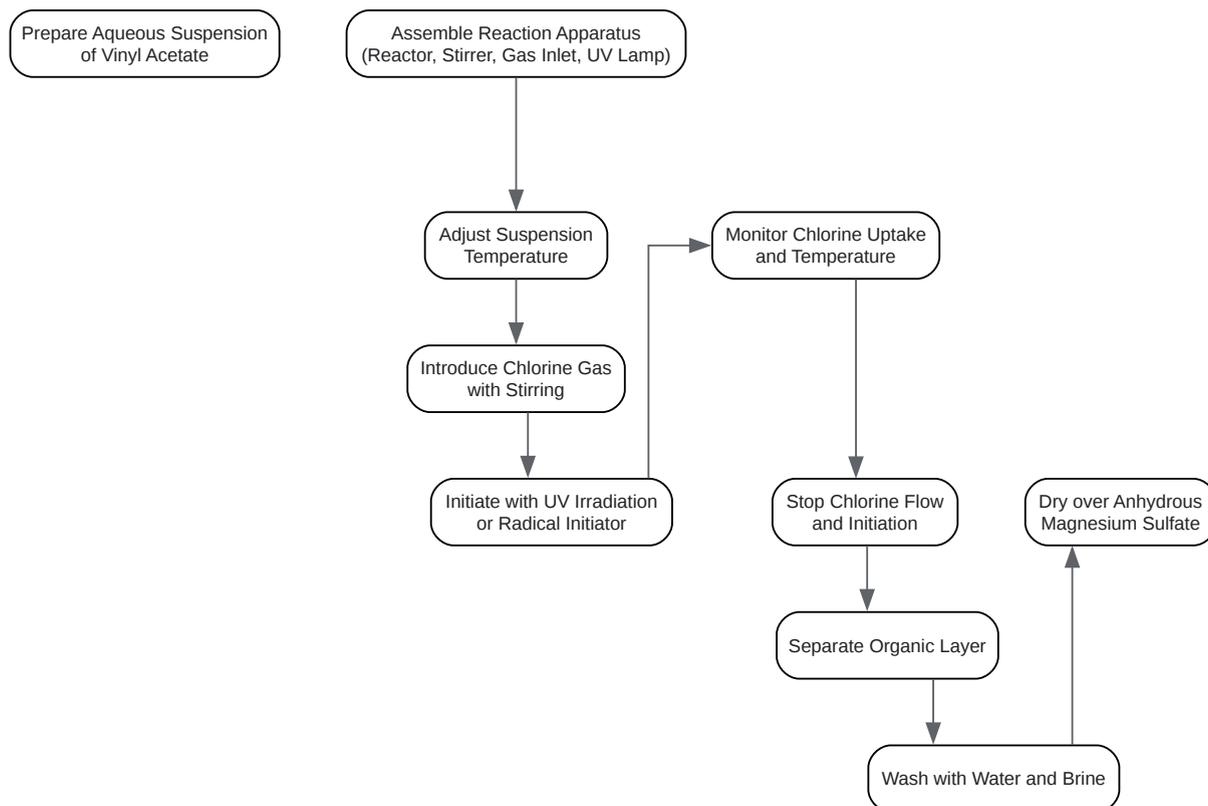
- **Reactor Setup:** Assemble the 1 L jacketed glass reactor with a mechanical stirrer, gas dispersion tube, and thermometer. Connect the reactor jacket to a cooling circulator. The outlet for the gas should be connected to a scrubber to neutralize any unreacted chlorine gas.
- **Charging the Reactor:** Charge the reactor with 250 g (2.9 mol) of vinyl acetate and 0.5 g of diphenylamine (as an inhibitor to prevent polymerization).

- **Initial Cooling:** Start the mechanical stirrer and begin circulating the coolant through the reactor jacket to cool the vinyl acetate to a temperature between -5°C and 0°C .^[1]
- **Chlorine Addition:** Once the desired temperature is reached, begin bubbling chlorine gas through the stirred vinyl acetate solution via the gas dispersion tube. The rate of chlorine addition should be carefully controlled using a gas flow meter to maintain the reaction temperature below 15°C .^[1] A slight excess of chlorine (approximately 10 mol%) is often used to ensure complete conversion of the vinyl acetate.^[1]
- **Reaction Monitoring:** Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by ^1H NMR spectroscopy) to observe the disappearance of the vinyl protons of the starting material. The reaction is typically complete within several hours.
- **Reaction Completion and Purging:** Once the reaction is complete, stop the flow of chlorine gas. Purge the reaction mixture with nitrogen gas for 30 minutes to remove any dissolved unreacted chlorine and hydrogen chloride.
- **Purification:** The crude **1,2-dichloroethyl acetate** can be purified by fractional distillation under reduced pressure.^{[1][2]} Collect the fraction boiling at the appropriate temperature and pressure for **1,2-dichloroethyl acetate**.

Protocol 2: Chlorination of Vinyl Acetate in an Aqueous Suspension (Conceptual Protocol)

This conceptual protocol is based on methodologies used for the chlorination of ethylene-vinyl acetate (EVA) copolymers in an aqueous suspension and is adapted for the monomer.^{[3][4]} This approach can offer advantages in terms of heat management and safety, particularly for larger-scale reactions.

Experimental Workflow



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Caption: Workflow for the aqueous suspension chlorination of vinyl acetate.

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Quantity	Purity
Vinyl Acetate	C ₄ H ₆ O ₂	86.09	86.1 g (1.0 mol)	≥99%
Deionized Water	H ₂ O	18.02	500 mL	-
Chlorine Gas	Cl ₂	70.90	As needed	≥99.5%
Radical Initiator (optional)	e.g., AIBN	-	Catalytic amount	-
Sodium Bicarbonate	NaHCO ₃	84.01	As needed	-
Sodium Chloride	NaCl	58.44	As needed	-
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	As needed	-

Equipment

- 1 L glass reactor with a bottom outlet
- High-speed mechanical stirrer
- Gas inlet tube
- Thermometer
- UV lamp (e.g., mercury-vapor lamp) or means for adding a radical initiator[3]
- Separatory funnel
- Standard laboratory glassware

Step-by-Step Procedure

- Preparation of Suspension: In the 1 L reactor, combine 86.1 g (1.0 mol) of vinyl acetate and 500 mL of deionized water. Begin high-speed stirring to create a fine suspension of the vinyl

acetate in water.

- **Reaction Setup:** Position the UV lamp to irradiate the contents of the reactor. The gas inlet should be submerged in the suspension.
- **Temperature Adjustment:** Adjust the temperature of the suspension to the desired level. A temperature range of 20-40°C can be a starting point, with the optimal temperature being dependent on the specific vinyl acetate content and desired chlorination level.[3]
- **Chlorination:** Begin bubbling chlorine gas into the stirred suspension. Simultaneously, initiate the reaction by turning on the UV lamp or adding the radical initiator.[3]
- **Monitoring:** Monitor the reaction by observing the uptake of chlorine gas and any temperature changes. Maintain a steady temperature with external cooling if necessary.
- **Workup:** Once the desired level of chlorination is achieved, stop the chlorine flow and turn off the UV lamp. Stop the stirrer and allow the layers to separate.
- **Isolation and Purification:** Drain the lower organic layer (the product will be denser than water) into a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize any acid), water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by fractional distillation.

Troubleshooting Common Issues

Issue	Potential Cause	Recommended Solution
Low Yield	Incomplete reaction	Ensure a slight excess of chlorine is used. Monitor the reaction to completion.
Side reactions due to high temperature	Improve cooling efficiency and reduce the rate of chlorine addition.	
Formation of Byproducts	Poor temperature control	Adhere strictly to the recommended temperature range.
Large excess of chlorine	Use a gas flow meter to accurately control the amount of chlorine added.[1]	
Polymerization of Vinyl Acetate	Presence of radical initiators (e.g., light)	Ensure the reaction is carried out in the absence of unwanted light sources (for the non-radical pathway) and that an appropriate inhibitor is used.

Safety Precautions

Vinyl Acetate:

- Hazards: Highly flammable liquid and vapor.[5] May form explosive mixtures with air.[6] Suspected of causing cancer.[7] Causes serious eye irritation. May cause respiratory irritation.
- Handling: Work in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[5] Ground all equipment to prevent static discharge. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Chlorine Gas:

- Hazards: Highly toxic by inhalation. Causes severe skin burns and eye damage. Corrosive to the respiratory tract.
- Handling: Always handle chlorine gas in a well-ventilated fume hood. Use a dedicated gas regulator and compatible tubing. Have a neutralization solution (e.g., sodium thiosulfate) readily available in case of a leak. Ensure a proper scrubbing system is in place to neutralize excess chlorine.

1,2-Dichloroethyl Acetate:

- Hazards: Halogenated esters can react with acids to liberate heat.[8] May be harmful if swallowed or inhaled.
- Handling: Handle in a fume hood. Wear appropriate PPE. Avoid contact with strong acids and oxidizing agents.[8]

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

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